molecular formula C11H13NO3 B118019 Allyl 2-amino-4-methoxybenzoate CAS No. 145219-44-9

Allyl 2-amino-4-methoxybenzoate

Cat. No.: B118019
CAS No.: 145219-44-9
M. Wt: 207.23 g/mol
InChI Key: IXBCHXHCVBFVER-UHFFFAOYSA-N
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Description

Allyl 2-amino-4-methoxybenzoate is an ester derivative of 2-amino-4-methoxybenzoic acid, featuring an allyl group (–CH₂CH=CH₂) as the ester substituent. For instance, allyl 4-methoxybenzoate (CAS: 6941−68−0) is synthesized via esterification of 4-methoxybenzoic acid with allyl alcohol, yielding an 83% product under optimized conditions . This suggests that this compound could be similarly prepared by reacting 2-amino-4-methoxybenzoic acid with allyl alcohol.

The compound’s structure combines electron-donating groups (methoxy and amino) with the reactive allyl moiety, which may influence its chemical stability, solubility, and biological activity. Applications in pharmaceuticals or agrochemicals are plausible, given the bioactive roles of analogous compounds (e.g., antimicrobial or antimalarial agents) .

Properties

CAS No.

145219-44-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 2-amino-4-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-5-4-8(14-2)7-10(9)12/h3-5,7H,1,6,12H2,2H3

InChI Key

IXBCHXHCVBFVER-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)OCC=C)N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC=C)N

Synonyms

Benzoic acid, 2-amino-4-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Antimicrobial Activity

Studies on thymol, carvacrol, and eugenol derivatives reveal that substituents significantly impact potency. Eugenol (allyl-3-methoxy-4-hydroxybenzene) exhibits lower antimicrobial efficacy than thymol (isopropyl-m-cresol) and carvacrol (isopropyl-o-cresol), despite its allyl group. This highlights that the position and combination of substituents (e.g., methoxy vs. hydroxyl groups) modulate activity. However, allyl derivatives generally outperform n-propyl analogs. For example, allyl-substituted compounds demonstrated 4–10× greater potency against bacterial biofilms and planktonic cells than n-propyl derivatives .

Antimalarial Activity

In quinolone derivatives, the allyl group enhances antimalarial activity. Compound 18e (allyl-substituted) showed an IC₅₀ of 0.31 µM against P. falciparum, outperforming propargyl (18d, IC₅₀ = 1.24 µM) and n-propyl (18f) analogs. The allyl group’s planar geometry and electron-rich nature may improve target binding .

Table 1: Antimalarial Activity of Allyl vs. Other Substituents

Compound Substituent at Position 1 IC₅₀ (µM)
18e Allyl 0.31
18d Propargyl 1.24
18f n-Propyl ~0.93*

*Estimated from relative potency data in .

Chemical Stability and Structural Features

Allyl esters exhibit unique stability under reaction conditions. For example, crystallographic studies of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirm that the allyl double bond (C=C distance: 1.314 Å) remains intact even in reactive environments . This stability contrasts with propyl or propargyl groups, which may undergo oxidation or isomerization.

Table 2: Bond Lengths in Allyl vs. Saturated Chains

Bond Type Bond Length (Å) Reference Compound
Allyl C=C 1.314 Crystallized allyl compound
Allyl C–C (single bond) 1.477–1.516 Allyl chain in
Propyl C–C ~1.54 Typical alkanes

Electronic and Steric Effects

The methoxy group (–OCH₃) is strongly electron-donating, which can activate the benzene ring for electrophilic substitution. However, in eugenol, this electron donation reduces antimicrobial potency compared to thymol’s weakly donating alkyl groups .

Crystallographic and Structural Comparisons

The crystal structure of 4-Allyl-2-methoxyphenyl 2-azido-4,6-dihydroxy-1H-1,2,4-oxadiazole-3-carboxamide (monoclinic, space group P2₁/n) reveals key geometric parameters:

  • Allyl C–C bond lengths: 1.314–1.516 Å
  • Dihedral angles between aromatic and allyl moieties: Influenced by steric and electronic effects .

Such data are critical for predicting molecular interactions in drug design.

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